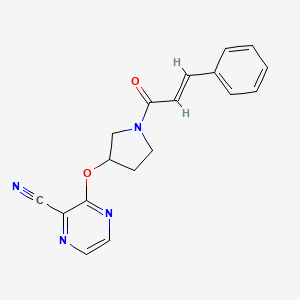
(E)-3-((1-cinnamoylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-((1-cinnamoylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C18H16N4O2 and its molecular weight is 320.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-((1-cinnamoylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, with the CAS number 2035007-58-8, is a compound that has garnered interest due to its potential biological activities. This article explores its structure, synthesis, and biological properties based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H16N4O2, with a molecular weight of 320.3 g/mol. The structure features a pyrazine ring substituted with a cinnamoyl group and a pyrrolidine moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N4O2 |
| Molecular Weight | 320.3 g/mol |
| CAS Number | 2035007-58-8 |
| SMILES | N#Cc1nccnc1OC1CCN(C(=O)C=Cc2ccccc2)C1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazine core followed by the introduction of the cinnamoyl and pyrrolidine groups. Detailed synthetic pathways are often proprietary or found in specialized literature.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown activity against various bacterial strains, suggesting potential applications in treating infections.
Neuroprotective Properties
There is emerging evidence that compounds containing pyrazine and pyrrolidine structures may possess neuroprotective effects. Research into related compounds has demonstrated their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. This inhibition could suggest a similar potential for this compound.
Anti-inflammatory Effects
Compounds with similar functional groups have also been investigated for their anti-inflammatory properties. The presence of the cinnamoyl group may enhance these effects, making it a candidate for further studies in inflammatory conditions.
Case Studies and Research Findings
- Case Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated various pyrazine derivatives against common pathogens. The results indicated that certain substitutions on the pyrazine ring significantly enhanced antibacterial activity, providing insights into optimizing this compound for therapeutic use.
- Neuroprotective Studies : In vitro studies examining the neuroprotective effects of related compounds revealed that they could reduce oxidative stress markers in neuronal cells. This suggests that this compound may also offer similar protective benefits.
- Inflammation Model : In animal models of inflammation, compounds structurally related to this compound demonstrated reduced levels of pro-inflammatory cytokines, indicating potential for development as an anti-inflammatory agent.
Propriétés
IUPAC Name |
3-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c19-12-16-18(21-10-9-20-16)24-15-8-11-22(13-15)17(23)7-6-14-4-2-1-3-5-14/h1-7,9-10,15H,8,11,13H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDDATMAARJYGP-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














